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molecular formula C5H10O B093329 2-Methyl-3-buten-2-OL CAS No. 115-18-4

2-Methyl-3-buten-2-OL

Cat. No. B093329
M. Wt: 86.13 g/mol
InChI Key: HNVRRHSXBLFLIG-UHFFFAOYSA-N
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Patent
US04645863

Procedure details

Analogous with Example 1, a homogeneous solution of 5.6 grams (0.08 moles) of isoprene and 10 milliliters of a 75 volume percent aqueous acetic acid solution was reacted at 40° C. in the presence of 5 grams of a cation exchanger sold under the trademark Lewatit SPC 118 (mole ratio of acetic acid to isoprene 15.6 to 8.7; mole ratio of water to isoprene=17.3). After stirring at 40° C. for 6 hours, the reaction was 73 percent complete. There was obtained 2-methyl-3-butene-2-ol with a yield of 48 percent, Prenol with a yield of 2 percent, and prenylacetate with a yield of 30 percent.
Quantity
5.6 g
Type
reactant
Reaction Step One
[Compound]
Name
75
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
SPC 118
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][C:3](=[CH2:5])[CH3:4].[C:6]([OH:9])(=[O:8])[CH3:7]>>[CH3:5][C:3]([OH:8])([CH:2]=[CH2:1])[CH3:4].[CH3:1][C:2]([CH3:3])=[CH:7][CH2:6][OH:9].[CH2:1]([CH2:7][C:6]([O-:9])=[O:8])[CH:2]=[C:3]([CH3:4])[CH3:5]

Inputs

Step One
Name
Quantity
5.6 g
Type
reactant
Smiles
C=CC(C)=C
Name
75
Quantity
10 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
SPC 118
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
After stirring at 40° C. for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
CC(C)(C=C)O
Name
Type
product
Smiles
CC(=CCO)C
Name
Type
product
Smiles
C(C=C(C)C)CC(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04645863

Procedure details

Analogous with Example 1, a homogeneous solution of 5.6 grams (0.08 moles) of isoprene and 10 milliliters of a 75 volume percent aqueous acetic acid solution was reacted at 40° C. in the presence of 5 grams of a cation exchanger sold under the trademark Lewatit SPC 118 (mole ratio of acetic acid to isoprene 15.6 to 8.7; mole ratio of water to isoprene=17.3). After stirring at 40° C. for 6 hours, the reaction was 73 percent complete. There was obtained 2-methyl-3-butene-2-ol with a yield of 48 percent, Prenol with a yield of 2 percent, and prenylacetate with a yield of 30 percent.
Quantity
5.6 g
Type
reactant
Reaction Step One
[Compound]
Name
75
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
SPC 118
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][C:3](=[CH2:5])[CH3:4].[C:6]([OH:9])(=[O:8])[CH3:7]>>[CH3:5][C:3]([OH:8])([CH:2]=[CH2:1])[CH3:4].[CH3:1][C:2]([CH3:3])=[CH:7][CH2:6][OH:9].[CH2:1]([CH2:7][C:6]([O-:9])=[O:8])[CH:2]=[C:3]([CH3:4])[CH3:5]

Inputs

Step One
Name
Quantity
5.6 g
Type
reactant
Smiles
C=CC(C)=C
Name
75
Quantity
10 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
SPC 118
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
After stirring at 40° C. for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
CC(C)(C=C)O
Name
Type
product
Smiles
CC(=CCO)C
Name
Type
product
Smiles
C(C=C(C)C)CC(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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